molecular formula C23H28N2O3S B5118946 butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate

butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5118946
M. Wt: 412.5 g/mol
InChI Key: NLOJZRLAGIYNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling, angiogenesis, and inflammation. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular disorders.

Mechanism of Action

Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate acts as a potent inhibitor of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require a zinc ion for their catalytic activity. butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate binds to the zinc ion, thereby blocking the catalytic activity of the enzyme. This leads to a reduction in the degradation of extracellular matrix proteins, which are essential for tissue remodeling, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have several biochemical and physiological effects. In cancer, butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce tumor growth and metastasis, as well as induce apoptosis in cancer cells. In arthritis, butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce joint inflammation and destruction, as well as inhibit the production of inflammatory cytokines. In cardiovascular disorders, butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce atherosclerotic lesion formation, as well as improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate is its potent inhibitory activity against MMPs. This makes it a useful tool for studying the role of MMPs in various diseases. However, one of the limitations of butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate is its non-specificity, as it can inhibit other zinc-dependent enzymes besides MMPs. This can lead to off-target effects that may confound the interpretation of experimental results.

Future Directions

There are several future directions for the research on butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of more specific MMP inhibitors that can target individual MMPs with greater selectivity. Another area of interest is the combination of MMP inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the potential use of MMP inhibitors as biomarkers for disease diagnosis and prognosis is an area of ongoing research.

Synthesis Methods

Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to form the amide, which is subsequently converted to the hydroxamic acid using hydroxylamine hydrochloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been widely studied for its potential therapeutic applications in various diseases. In cancer, MMPs are known to play a crucial role in tumor invasion and metastasis. butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of MMPs, thereby reducing tumor growth and metastasis in preclinical models. In arthritis, MMPs are involved in the degradation of cartilage and bone, leading to joint destruction. butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce joint inflammation and destruction in animal models of arthritis. In cardiovascular disorders, MMPs are involved in the remodeling of blood vessels and the development of atherosclerosis. butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce atherosclerotic lesion formation in animal models.

properties

IUPAC Name

butyl 4-[(4-tert-butylbenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-5-6-15-28-21(27)17-9-13-19(14-10-17)24-22(29)25-20(26)16-7-11-18(12-8-16)23(2,3)4/h7-14H,5-6,15H2,1-4H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOJZRLAGIYNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)benzoate

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